molecular formula C14H22N6O5S2 B12561671 L-Cysteine, L-cysteinylglycyl-L-histidyl- CAS No. 200405-36-3

L-Cysteine, L-cysteinylglycyl-L-histidyl-

Cat. No.: B12561671
CAS No.: 200405-36-3
M. Wt: 418.5 g/mol
InChI Key: YOULFVOOZSHVJT-GUBZILKMSA-N
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Description

L-Cysteine, L-cysteinylglycyl-L-histidyl- is a tripeptide composed of the amino acids L-cysteine, L-cysteinylglycine, and L-histidine. This compound is known for its unique sulfur-containing structure, which plays a crucial role in various biological processes. It is involved in protein folding, redox reactions, and serves as a precursor for several important biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, L-cysteinylglycyl-L-histidyl- typically involves the stepwise coupling of the constituent amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. The amino acids are then activated using reagents such as carbodiimides or phosphonium salts, which facilitate the formation of peptide bonds under mild conditions. The final product is obtained after deprotection and purification steps.

Industrial Production Methods

Industrial production of L-Cysteine, L-cysteinylglycyl-L-histidyl- often employs biotechnological approaches, such as fermentation using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired tripeptide by optimizing metabolic pathways and fermentation conditions. This method is preferred over chemical synthesis due to its higher yield, lower cost, and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, L-cysteinylglycyl-L-histidyl- undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in L-cysteine can be oxidized to form disulfide bonds, which are crucial for protein stability.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol or β-mercaptoethanol.

    Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions, forming new peptide bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or molecular oxygen in the presence of a catalyst.

    Reduction: Dithiothreitol or β-mercaptoethanol under mild conditions.

    Substitution: Carbodiimides or phosphonium salts in anhydrous solvents.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of extended peptide chains or modified peptides.

Scientific Research Applications

L-Cysteine, L-cysteinylglycyl-L-histidyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex peptides and proteins.

    Biology: Plays a role in studying protein folding, redox biology, and enzyme catalysis.

    Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress and protein misfolding diseases.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives due to its antioxidant properties.

Mechanism of Action

The mechanism of action of L-Cysteine, L-cysteinylglycyl-L-histidyl- involves its ability to participate in redox reactions and form disulfide bonds. These properties are essential for maintaining the structural integrity of proteins and protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes and signaling molecules, to modulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    γ-L-Glutamyl-L-cysteine: A dipeptide involved in the synthesis of glutathione, an important antioxidant.

    L-Cysteinylglycine: A dipeptide that serves as an intermediate in the degradation of glutathione.

    L-Cysteinylhistidine: A dipeptide with potential antioxidant properties.

Uniqueness

L-Cysteine, L-cysteinylglycyl-L-histidyl- is unique due to its tripeptide structure, which combines the properties of its constituent amino acids. This combination enhances its ability to participate in redox reactions, form stable disulfide bonds, and interact with a wide range of molecular targets. These features make it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

200405-36-3

Molecular Formula

C14H22N6O5S2

Molecular Weight

418.5 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C14H22N6O5S2/c15-8(4-26)12(22)17-3-11(21)19-9(1-7-2-16-6-18-7)13(23)20-10(5-27)14(24)25/h2,6,8-10,26-27H,1,3-5,15H2,(H,16,18)(H,17,22)(H,19,21)(H,20,23)(H,24,25)/t8-,9-,10-/m0/s1

InChI Key

YOULFVOOZSHVJT-GUBZILKMSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)CNC(=O)[C@H](CS)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CS)C(=O)O)NC(=O)CNC(=O)C(CS)N

Origin of Product

United States

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